Cas no 1806723-58-9 (Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate)

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate is a fluorinated pyridine derivative with a highly functionalized structure, featuring multiple trifluoromethyl and fluoro substituents. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. Its stability under standard storage conditions and compatibility with common organic solvents further contribute to its utility in synthetic applications. The compound’s unique substitution pattern may also impart desirable physicochemical properties to derived products.
Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate structure
1806723-58-9 structure
商品名:Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate
CAS番号:1806723-58-9
MF:C11H8F7NO3
メガワット:335.174947738647
CID:4830995

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate
    • インチ: 1S/C11H8F7NO3/c1-2-21-7(20)4-5-3-6(10(13,14)15)19-9(8(5)12)22-11(16,17)18/h3H,2,4H2,1H3
    • InChIKey: MQMIGNQVASPKEP-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(N=C(C(F)(F)F)C=C1CC(=O)OCC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 385
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 48.4

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096929-1g
Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate
1806723-58-9 97%
1g
$1,460.20 2022-03-31

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate 関連文献

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Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetateに関する追加情報

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806723-58-9): A Comprehensive Overview

Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806723-58-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its fluorinated pyridine core and ester functionality, represents a promising candidate for further exploration in drug discovery and development.

The molecular structure of Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate incorporates multiple fluorine atoms, which are strategically positioned to enhance its pharmacokinetic profile. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, making them invaluable in medicinal chemistry. The presence of three distinct fluorine substituents—3-fluoro, 2-(trifluoromethoxy), and 6-(trifluoromethyl)—provides this compound with a rich chemical space for structural diversity and functional versatility.

In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced biological activity and improved pharmacological properties. Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate is no exception, as it has been extensively studied for its potential applications in the synthesis of novel therapeutic agents. The compound's pyridine scaffold is a common motif in many bioactive molecules, and its fluorinated derivatives have shown remarkable efficacy in various preclinical studies.

The synthesis of Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into the pyridine ring is particularly challenging due to the high electronegativity of fluorine, which necessitates the use of specialized synthetic methodologies. Advanced techniques such as metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to achieve high yields and purity levels.

The pharmacological profile of Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate has been evaluated in several preclinical models, demonstrating promising results in terms of efficacy and safety. Studies have indicated that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The fluorinated substituents contribute to its binding affinity by enhancing interactions with key pharmacophores, thereby improving overall drug-like properties.

One of the most intriguing aspects of Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate is its potential role in modulating central nervous system (CNS) disorders. The pyridine core is a well-documented scaffold for CNS-active compounds, and the presence of multiple fluorine atoms further enhances its ability to cross the blood-brain barrier. Recent research has suggested that this compound may have therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by interacting with specific neurotransmitter systems.

The chemical stability of Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate is another critical factor that contributes to its suitability for pharmaceutical applications. Fluorinated compounds are known for their resistance to degradation under various environmental conditions, which ensures prolonged shelf life and consistent bioavailability. This characteristic is particularly important for drug formulations that require long-term storage or administration.

In conclusion, Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806723-58-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive candidate for further investigation. As our understanding of fluorinated compounds continues to grow, it is likely that Ethyl 3-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate will play an increasingly important role in the discovery and development of novel therapeutics.

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